molecular formula C17H22F2N6O B12234206 6-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-9-methyl-9H-purine

6-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-9-methyl-9H-purine

Cat. No.: B12234206
M. Wt: 364.4 g/mol
InChI Key: LLCJGODDAVDIQN-UHFFFAOYSA-N
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Description

6-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-9-methyl-9H-purine is a complex organic compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in various fields of research due to its potential biological activity and various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-9-methyl-9H-purine involves multiple steps. One of the key intermediates in the synthesis is 4,4-difluoropiperidine-1-carbonyl chloride. This intermediate can be prepared by reacting 4,4-difluoropiperidine with carbonyl chloride under controlled conditions . The final compound is obtained by coupling this intermediate with 9-methyl-9H-purine under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-9-methyl-9H-purine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted piperidine derivatives .

Scientific Research Applications

6-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-9-methyl-9H-purine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoropiperidine-1-carbonyl chloride: An intermediate used in the synthesis of the target compound.

    Piperidine derivatives: A broad class of compounds with similar structural features and biological activities

Uniqueness

6-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-9-methyl-9H-purine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a purine moiety makes it a valuable compound for various research applications .

Properties

Molecular Formula

C17H22F2N6O

Molecular Weight

364.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(9-methylpurin-6-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C17H22F2N6O/c1-23-11-22-13-14(23)20-10-21-15(13)24-6-2-12(3-7-24)16(26)25-8-4-17(18,19)5-9-25/h10-12H,2-9H2,1H3

InChI Key

LLCJGODDAVDIQN-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCC(CC3)C(=O)N4CCC(CC4)(F)F

Origin of Product

United States

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